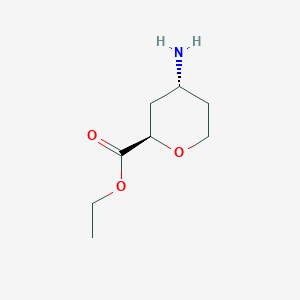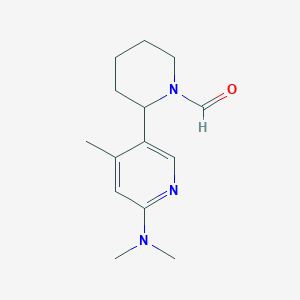
4-N,4-N-diethylbenzene-1,4-diamine;oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N-diethylbenzene-1,4-diamine;oxalate, also known as N,N-Diethyl-p-phenylenediamine oxalate salt, is an organic compound with the molecular formula C10H16N2. It is a derivative of p-phenylenediamine, where the amino groups are substituted with diethyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethylbenzene-1,4-diamine typically involves the alkylation of p-phenylenediamine with diethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino groups with diethyl groups. The reaction can be represented as follows:
C6H4(NH2)2+2C2H5NH2→C6H4(N(C2H5)2)2+2NH3
Industrial Production Methods
In industrial settings, the production of 4-N,4-N-diethylbenzene-1,4-diamine involves large-scale alkylation processes. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl-substituted derivatives
Scientific Research Applications
4-N,4-N-diethylbenzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as in biochemical assays or industrial processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-p-phenylenediamine: A closely related compound with similar chemical properties.
p-Phenylenediamine: The parent compound without diethyl substitution.
N,N-Dimethyl-p-phenylenediamine: A derivative with methyl groups instead of ethyl groups.
Uniqueness
4-N,4-N-diethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The diethyl groups enhance its solubility and reactivity compared to its parent compound, p-phenylenediamine. This makes it particularly useful in applications requiring high reactivity and solubility .
Properties
Molecular Formula |
C12H16N2O4-2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;oxalate |
InChI |
InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6)/p-2 |
InChI Key |
GXSUUFAGHVDMCO-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


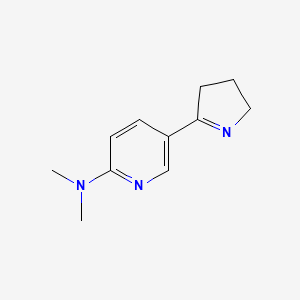
![3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B11821376.png)
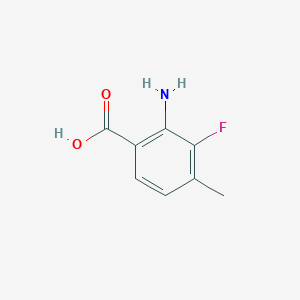


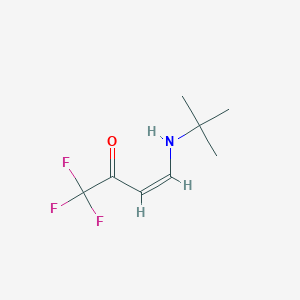
![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)
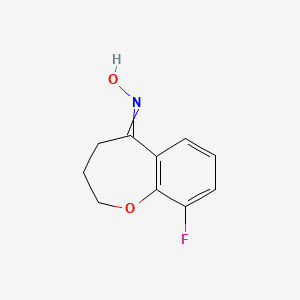

![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11821422.png)


